1-Ethoxyethyl acetate

Description

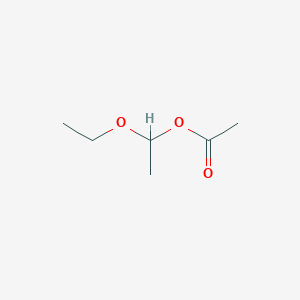

1-Ethoxyethyl acetate (IUPAC name: this compound) is an organic ester with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . It is structurally characterized by an ethoxy group (–OCH₂CH₃) and an acetate group (–OAc) attached to adjacent carbon atoms. This compound is also known by synonyms such as acetic acid 1-ethoxy-ethyl ester, acetoxyethoxyethane, and ethyl cellosolve acetate .

This compound is a flammable liquid (UN1172) with a purity grade of ≥98% . It is widely used as a solvent in industrial applications, particularly in coatings, paints, and adhesives, due to its balanced polarity and moderate evaporation rate . Its compatibility with resins and polymers makes it valuable in formulations requiring controlled solubility .

Properties

IUPAC Name |

1-ethoxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4-8-6(3)9-5(2)7/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIARWOGQAQTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862713 | |

| Record name | 1-Ethoxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

136.00 to 138.00 °C. @ 760.00 mm Hg | |

| Record name | (+/-)-1-Acetoxy-1-ethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1608-72-6 | |

| Record name | Ethanol, 1-ethoxy-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1608-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxyethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1608-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethoxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxyethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHOXYETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5936511914 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+/-)-1-Acetoxy-1-ethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Conditions and Catalysts

Industrial-Scale Protocol (RU2062266C1):

-

Charge 1-ethoxyethanol and acetic acid into a reactor with oxalic acid.

-

Heat to 105–130°C while distilling off water (top temperature: 97–98°C).

-

Reflux unreacted reactants and return to the reactor.

Mechanistic Insight :

Protonation of acetic acid enhances electrophilicity, facilitating nucleophilic attack by 1-ethoxyethanol.

Transesterification of Ethyl Acetate with 1-Ethoxyethanol

Transesterification offers an alternative route, particularly useful for avoiding water-sensitive intermediates.

Key Parameters:

Example Procedure:

-

Mix ethyl acetate, 1-ethoxyethanol, and titanium butoxide (0.4 wt%).

-

Reflux at 116°C for 4–7 hours.

-

Wash with sodium bicarbonate and isolate via减压蒸馏 (yield: 96.5% purity).

Advantage : Avoids corrosive acids, enabling compatibility with acid-sensitive substrates.

Acetylation of 1-Ethoxyethanol with Acetic Anhydride

For rapid acetylation, acetic anhydride reacts with 1-ethoxyethanol under mild conditions.

Protocol (EP0046072A2):

-

Combine 1-ethoxyethanol (1 mol) with acetic anhydride (1.1 mol).

-

Add catalytic sulfuric acid (0.5 wt%).

-

Stir at 25°C for 2 hours.

Mechanism :

Acetic anhydride’s high reactivity minimizes side reactions, ensuring high selectivity.

Dehydrogenation of Ethanol with Copper Oxide Catalysts

A less conventional method involves ethanol dehydrogenation to form ethyl acetate intermediates, which subsequently react with 1-ethoxyethanol.

Process Overview (EP1117631B1):

-

Dehydrogenate ethanol over reduced CuO catalyst at 235°C.

-

React intermediate with 1-ethoxyethanol under basic conditions.

Limitation : Lower yield compared to direct esterification, but useful for integrated ethanol valorization.

Halide Displacement Using 1-Chloro-1-ethoxyethane

A two-step synthesis via nucleophilic displacement is documented in small-scale applications.

Synthetic Route:

-

Step 1 : Prepare 1-chloro-1-ethoxyethane (CAS 7081-78-9) via zinc-catalyzed acetal chlorination.

-

Step 2 : React with sodium acetate in DMF:

Yield : 95% after purification.

Applications : Preferred for laboratory-scale synthesis due to stoichiometric control.

Reactive Distillation for Continuous Production

Reactive distillation combines reaction and separation, enhancing efficiency for industrial-scale synthesis.

System Design (Aspen HYSYS Model):

Performance Metrics:

| Parameter | Value |

|---|---|

| Conversion | 86–92% |

| Purity | >99% |

| Energy Consumption | 379–386 kJ/h |

This method reduces byproduct formation and improves thermal integration.

Enzymatic Esterification

Emerging biocatalytic methods use lipases under solvent-free conditions.

Case Study (CAL-B Lipase):

-

Enzyme : Candida antarctica lipase B.

-

Conditions : 40°C, 24 hours, 1:1 substrate ratio.

Advantage : Eco-friendly and suitable for heat-sensitive substrates.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Acid-Catalyzed Ester | 95 | 99 | High | 12–15 |

| Transesterification | 90 | 96.5 | Moderate | 18–20 |

| Acetic Anhydride | 92 | 98 | Lab-Scale | 25–30 |

| Reactive Distillation | 92 | 99.5 | Industrial | 10–12 |

| Enzymatic | 88 | 99 | Pilot-Scale | 35–40 |

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxyethyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to ethoxyethanol and acetic acid.

Oxidation: It can be oxidized to form ethoxyacetic acid under specific conditions.

Reduction: Reduction reactions can convert it to ethoxyethanol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Ethoxyethanol and acetic acid.

Oxidation: Ethoxyacetic acid.

Reduction: Ethoxyethanol.

Scientific Research Applications

Applications in Flavoring and Fragrance

1-Ethoxyethyl acetate is widely used as a flavoring and fragrance agent due to its pleasant fruity aroma. Its applications include:

- Food Industry : It enhances flavors in various food products, including chewing gums, beverages, and baked goods. It has been noted for augmenting sweet and fruity characteristics in foodstuffs .

- Cosmetics and Personal Care : Used in perfumes, colognes, and personal care products to impart fresh and fruity scents. It enhances the olfactory profile of products like deodorants and lotions .

Table 1: Applications in Flavoring and Fragrance

| Application Area | Specific Uses | Characteristics Enhanced |

|---|---|---|

| Food Industry | Chewing gums, beverages, baked goods | Sweet, fruity flavors |

| Cosmetics | Perfumes, colognes, deodorants | Fresh, fruity scents |

| Medicinal Products | Toothpastes, medicinal flavors | Pleasant taste |

| Tobacco Products | Smoking tobacco flavor enhancement | Freshness and fruity notes |

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a solvent and an excipient in drug formulations. Its stability compared to acetaldehyde allows it to be used effectively in medicinal products where flavor masking is necessary .

Case Study: Medicinal Product Formulation

A study demonstrated that incorporating this compound into a medicinal syrup formulation improved patient compliance due to its pleasant taste profile. The compound was effective at masking undesirable flavors of active ingredients while maintaining the stability of the formulation .

Regulatory Aspects

The use of this compound is regulated by various health authorities due to its potential effects on human health. The compound has been evaluated for safety in food applications, with permissible exposure limits established to ensure consumer safety. Research indicates that it has a low toxicity profile when used within recommended limits .

Environmental Impact

The environmental impact of this compound is being studied due to its potential effects on ecosystems when released into the environment. Current research focuses on its biodegradability and potential for bioaccumulation .

Mechanism of Action

The mechanism of action of 1-ethoxyethyl acetate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions or biological processes. In biological systems, it can be metabolized to ethoxyethanol and acetic acid, which are further processed by the body .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogous Esters

Notes:

- This compound and 2-ethoxyethyl acetate are synonyms for the same compound, differing only in positional numbering .

- Ethyl acetoacetate contains a reactive β-ketoester group, enabling its use in organic synthesis (e.g., the acetoacetic ester synthesis) .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- This compound has a higher boiling point than ethyl acetate due to its larger molecular size and ethoxy group enhancing intermolecular forces .

- Ethyl acetate’s low flash point (−4°C) makes it highly flammable compared to this compound (48°C) .

- Hexyl acetate’s longer alkyl chain reduces polarity, making it suitable for non-polar applications like plasticizers .

Table 3: Application Comparison

Functional Advantages :

Biological Activity

1-Ethoxyethyl acetate (C6H12O3) is an ester compound with notable applications in various industries, including cosmetics, food, and pharmaceuticals. Its biological activity has garnered interest due to its potential effects on human health and its utility in enhancing flavors and fragrances. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C6H12O3

- Molecular Weight : 132.16 g/mol

- Structure : this compound is formed from the esterification of ethyl alcohol and acetic acid, featuring both ethoxy and acetate functional groups.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

- Flavor and Fragrance Enhancement : It is widely used to augment the aroma and flavor profiles of consumables such as perfumes, food products, and medicinal items. The compound imparts fresh, fruity notes reminiscent of acetaldehyde and propionaldehyde, making it valuable in flavoring applications .

- Toxicological Studies : Research indicates that while this compound has beneficial applications, it also poses certain health risks upon exposure. For instance, studies on related compounds like 2-ethoxyethyl acetate have shown potential toxic effects on bone marrow and alterations in blood parameters among occupationally exposed individuals .

- Metabolic Pathways : Physiologically based pharmacokinetic (PBPK) models have been developed to understand the metabolism of this compound in humans and animals. These models indicate rapid hydrolysis to 2-ethoxyethanol, followed by metabolism to 2-ethoxyacetic acid, which is then eliminated via urine .

Toxicological Data

The following table summarizes key toxicological findings related to this compound and its metabolic byproducts:

| Study Reference | Subject | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observations |

|---|---|---|---|---|

| Barbee et al. (1984) | Rats | 400 | 100 | Effects on thymus and reproductive organs |

| NTP (1993) | Mice | 2003 (M), 722 (F) | - | Less sensitivity compared to rats |

| Occupational Study | Humans | - | - | Decreased white blood cell counts; potential bone marrow toxicity |

Case Study 1: Occupational Exposure

In a study involving workers exposed to glycol ethers in a varnish production plant, significant reductions in white blood cell counts were observed at higher exposure levels. The study highlighted the need for monitoring occupational exposure limits to prevent adverse health effects associated with compounds like this compound .

Case Study 2: Flavor Enhancement

A patent outlines the use of this compound for enhancing flavors in various consumables. The compound was found to stabilize flavor profiles while providing a unique aromatic contribution that enhances consumer appeal .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-ethoxyethyl acetate in laboratory settings?

- Always work in a fume hood to minimize inhalation exposure .

- Use nitrile gloves and flame-resistant lab coats to prevent skin contact. Regularly inspect gloves for leaks and clean reusable gloves post-use .

- Train personnel to identify hazards (e.g., flammability, central nervous system effects) and respond to emergencies (spills, fires) .

- Review Safety Data Sheets (SDS) for specific handling guidelines and waste disposal procedures .

Q. How can researchers optimize the synthesis and purification of this compound?

- Use column chromatography with ethyl acetate/n-hexane solvent systems for purification, adjusting ratios (e.g., 1:4) to improve separation efficiency .

- Monitor reaction progress via TLC (thin-layer chromatography) with ethyl acetate-based eluents. Post-purification, validate compound purity using NMR and GC-MS .

- Ensure anhydrous conditions during esterification to avoid hydrolysis byproducts .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm molecular structure via proton (¹H) and carbon (¹³C) resonance peaks (e.g., δ 5.50 ppm for the ethoxyethyl group) .

- GC-MS : Assess purity and identify trace impurities using retention indices and fragmentation patterns .

- Thermodynamic data : Reference NIST databases for Henry’s Law constants (k°H = 4.7–8.9 mol/(kg·bar)) and ionization energies (IE ≈ 10.01 eV) .

Advanced Research Questions

Q. How can experimental design address reproducibility challenges in reactions involving this compound?

- Document variables such as solvent purity, catalyst loading, and temperature gradients. For novel reactions, seek literature precedent for analogous systems (e.g., ethyl acetate-mediated esterifications) .

- Use statistical tools (e.g., Design of Experiments) to optimize reaction parameters and identify critical factors affecting yield .

Q. How should researchers resolve contradictions in thermodynamic data for this compound?

- Cross-validate conflicting values (e.g., Henry’s Law constants) using multiple methods (gas chromatography, headspace analysis) .

- Account for experimental conditions (temperature, pH) that may influence measurements. For example, k°H values vary with temperature dependence constants (d(ln(kH))/d(1/T) ≈ 5300–5700 K) .

Q. What role does this compound play in synthesizing complex heterocyclic compounds?

- It serves as a solvent and protecting group in Sonogashira couplings to synthesize iodopyrazole derivatives (e.g., 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole) .

- Optimize reaction conditions (e.g., Pd catalyst loading, solvent ratios) to achieve >70% yields in cross-coupling reactions .

Q. How can researchers assess the stability and degradation pathways of this compound under varying conditions?

- Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor degradation via HPLC. Identify hydrolysis products like acetic acid and ethoxyethanol .

- Use computational tools (e.g., DFT) to predict degradation intermediates and validate with tandem mass spectrometry .

Q. What strategies ensure regulatory compliance when using this compound in novel research applications?

- Review REACH and OSHA guidelines for occupational exposure limits (e.g., 50 ppm ceiling) and waste classification .

- Submit protocols for institutional review if scaling up reactions or modifying established procedures .

Q. How can computational modeling enhance the understanding of this compound’s behavior in reaction systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.